molecular formula C15H13ClO3 B6369661 4-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95% CAS No. 892844-02-9

4-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95%

Cat. No. B6369661
CAS RN: 892844-02-9
M. Wt: 276.71 g/mol
InChI Key: ZXKIKZSRFDVTSY-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)benzoic acid, or 4-CEPBA, is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless solid that is soluble in organic solvents. 4-CEPBA has been used in various scientific research applications, including drug design and synthesis, as well as for laboratory experiments.

Scientific Research Applications

4-CEPBA has been used in various scientific research applications, including drug design and synthesis. It has been used as a starting material for the synthesis of various compounds, such as 4-aryloxybenzoic acids and 4-aryloxybenzamides, which are important intermediates for the preparation of pharmaceuticals and other organic compounds. Additionally, it has been used as a reagent in the synthesis of 1,4-dihydropyridines and other heterocyclic compounds.

Mechanism of Action

4-CEPBA is an aromatic carboxylic acid, which means that it is capable of forming strong hydrogen bonds with other molecules. This allows it to act as a catalytic agent in certain reactions, such as the synthesis of 1,4-dihydropyridines. Additionally, 4-CEPBA has been found to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
4-CEPBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Additionally, it has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and thromboxanes. Finally, 4-CEPBA has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-CEPBA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in organic solvents, which makes it easy to handle and store. Additionally, it is an aromatic carboxylic acid, which allows it to act as a catalytic agent in certain reactions. However, 4-CEPBA also has some limitations. It is a relatively unstable compound, and it has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-CEPBA. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and other heterocyclic compounds. Additionally, it could be used as an inhibitor of enzymes involved in the breakdown of acetylcholine in the nervous system, as well as for its anti-inflammatory and antioxidant effects. Finally, it could be used as a reagent in the synthesis of 1,4-dihydropyridines and other heterocyclic compounds.

Synthesis Methods

4-CEPBA can be synthesized through a multi-step process involving the reaction of 2-chloro-4-ethoxyphenol with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 4-CEPBA.

properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-12-7-8-13(14(16)9-12)10-3-5-11(6-4-10)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKIKZSRFDVTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683377
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

892844-02-9
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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